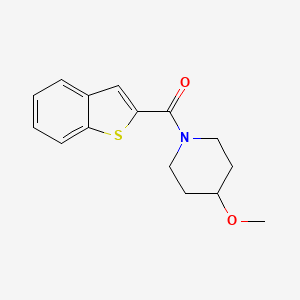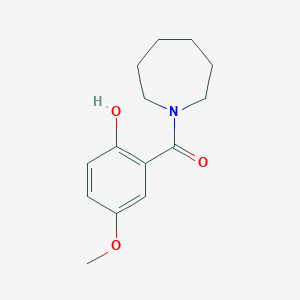
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as EPCQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPCQ is a heterocyclic compound that contains a quinoline ring and a piperidine ring. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. The compound has also been shown to modulate the activity of various receptors, including dopamine, serotonin, and adenosine receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate neurotransmitter release in the brain. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological effects have been extensively studied. This compound also exhibits a wide range of biological activities, which makes it a versatile tool for studying various molecular targets. However, this compound also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain assays. This compound also exhibits some toxicity, which may limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research on 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of new molecular targets for this compound, which may lead to the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
Métodos De Síntesis
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer reaction, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction. This method involves the condensation of 2-ethylpiperidine-1-carboxylic acid with 2-aminoacetophenone in the presence of a Lewis acid catalyst, such as trifluoroacetic acid. The resulting product is then reduced using a reducing agent, such as sodium borohydride, to obtain this compound.
Aplicaciones Científicas De Investigación
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-14-5-3-4-10-19(14)17(21)13-6-8-15-12(11-13)7-9-16(20)18-15/h6,8,11,14H,2-5,7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIIYSUJKWOVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)




![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)


